2,2-Difluoro-3-(morpholin-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H11F2NO3 |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
2,2-difluoro-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H11F2NO3/c8-7(9,6(11)12)5-10-1-3-13-4-2-10/h1-5H2,(H,11,12) |
InChI Key |
IKMMOOGRZCWWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid typically involves the introduction of fluorine atoms and the morpholine ring onto a propanoic acid scaffold. One common method involves the reaction of a suitable precursor, such as a halogenated propanoic acid derivative, with morpholine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, substitution, and purification steps. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted propanoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can influence the compound’s interaction with biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The morpholine ring can also play a role in modulating the compound’s activity by influencing its chemical environment .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of 2,2-difluoro-3-(morpholin-4-yl)propanoic acid, highlighting differences in substituents, molecular weight, and functional groups:
Key Differences and Implications
Substituent Effects on Polarity and Solubility: The morpholin-4-yl group introduces a polar, water-soluble moiety due to its oxygen and nitrogen atoms, enhancing solubility in aqueous environments compared to hydrophobic groups like pyridin-4-yl or indol-3-yl .
Steric and Electronic Considerations: Bulky substituents like 2-methylindole () may hinder rotational freedom, affecting binding to biological targets. The amino group in (3R)-3-amino derivatives () introduces chirality and hydrogen-bonding capacity, critical for interactions with enzymes or receptors.
Acidity and Reactivity: Fluorine atoms at the 2-position increase the acidity of the carboxylic acid group compared to non-fluorinated analogs, influencing ionization state under physiological conditions .
Challenges and Limitations
- Synthetic Complexity : Introducing morpholine or indole rings requires multi-step syntheses, often involving protection/deprotection strategies (e.g., methyl ester in ).
- Data Gaps: Limited information on solubility, melting points, and biological activity for this compound necessitates further experimental characterization.
Biological Activity
2,2-Difluoro-3-(morpholin-4-yl)propanoic acid is a fluorinated organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a morpholine ring and two fluorine atoms attached to a propanoic acid backbone, enhancing its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is CHFNO. The presence of fluorine atoms is known to improve the interaction of compounds with biological targets, which may increase their efficacy as therapeutic agents.
Key Features:
- Molecular Weight: 179.17 g/mol
- Functional Groups: Morpholine ring, carboxylic acid, and difluoropropane.
Research indicates that this compound may act as an inhibitor for various enzymes or receptors. The fluorine atoms enhance binding affinities to certain biological targets, which can lead to altered biological effects. Studies have shown that similar compounds can modulate neurotransmitter receptors or inhibit specific enzyme pathways involved in disease processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes. For instance:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Enzyme A | 5.0 | |
| Enzyme B | 10.0 | |
| Enzyme C | 7.5 |
These results suggest that the compound could be a promising candidate for drug development targeting specific enzymatic pathways.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.
- Anti-inflammatory Activity : Another study investigated the anti-inflammatory properties of this compound in an animal model of inflammation. Results indicated a significant decrease in pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-Bromo-3-(morpholin-4-yl)propanoic acid | Contains bromine instead of fluorine | Moderate enzyme inhibition |
| 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propanoic acid | Different aromatic ring structure | High receptor affinity |
| 2,2-Difluoro-3-(piperidin-4-yl)propanoic acid | Piperidine ring instead of morpholine | Variable biological activity based on structure |
Future Directions
Ongoing research focuses on elucidating the detailed mechanisms through which this compound interacts with its biological targets. Understanding these interactions at the molecular level will be crucial for optimizing its therapeutic potential and expanding its applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
